2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a methoxyphenyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multiple steps:
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Formation of the Thienopyrimidine Core: : This step often starts with the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions may include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with an appropriate electrophile, often in the presence of a base like potassium carbonate.
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Attachment of the Phenylacetamide Moiety: : The final step involves the coupling of the thienopyrimidine intermediate with phenylacetyl chloride in the presence of a base such as triethylamine. This step is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Similar in structure but with a quinazolinone core instead of a thienopyrimidine core.
2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Another quinazolinone derivative with similar functional groups.
Uniqueness
The uniqueness of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide lies in its thienopyrimidine core, which imparts distinct chemical and biological properties. This core structure allows for unique interactions with biological targets, potentially leading to different therapeutic effects compared to quinazolinone derivatives.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-27-16-9-5-8-15(12-16)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)22-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGHYMKUSDNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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